![molecular formula C14H23IO3 B13623765 Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13623765.png)
Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. DABCO is known for its nucleophilic and catalytic properties, which facilitate various substitution and cycloaddition reactions . The reaction conditions often include the use of aprotic solvents and mild temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: Facilitated by nucleophilic catalysts like DABCO.
Cycloaddition Reactions: Involving the formation of new ring structures.
Isomerization Reactions: Leading to the rearrangement of the molecular structure.
Common Reagents and Conditions
Common reagents used in these reactions include DABCO, various nucleophiles, and electrophiles. Reaction conditions typically involve mild temperatures and the use of aprotic solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various substituted bicyclic compounds, which can be further utilized in organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry:
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Mecanismo De Acción
The mechanism of action of ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with nucleophiles and electrophiles, facilitated by its bicyclic structure. The molecular targets and pathways involved include the formation of new covalent bonds through substitution and cycloaddition reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its nucleophilic and catalytic properties.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with similar applications in organic synthesis.
Uniqueness
Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[22
Propiedades
Fórmula molecular |
C14H23IO3 |
|---|---|
Peso molecular |
366.23 g/mol |
Nombre IUPAC |
ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C14H23IO3/c1-3-5-11-14(12(16)17-4-2)8-6-13(10-15,18-11)7-9-14/h11H,3-10H2,1-2H3 |
Clave InChI |
GUMQHPVECCRSBT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C2(CCC(O1)(CC2)CI)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


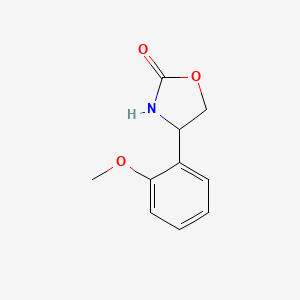
![4-(4-bromophenyl)-2-{5-[4-chloro-3-(trifluoromethoxy)phenyl]furan-2-yl}-5-methyl-1H-imidazole](/img/structure/B13623686.png)
![3-[4-(Propan-2-yl)phenyl]pyrrolidine](/img/structure/B13623693.png)

![6,8-Dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13623699.png)
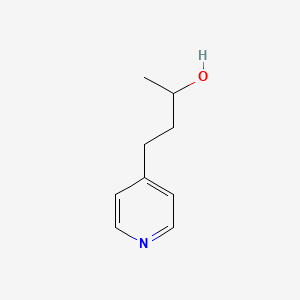

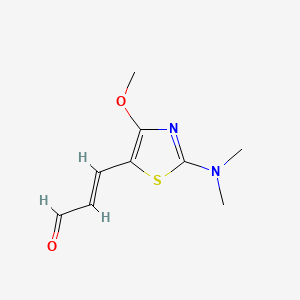
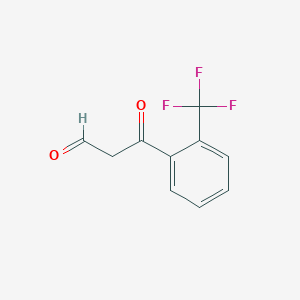
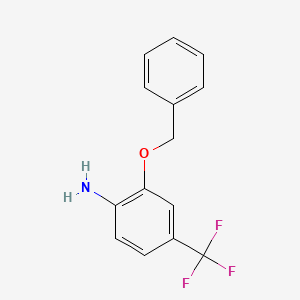

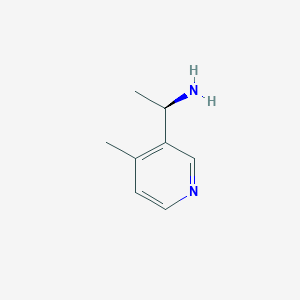
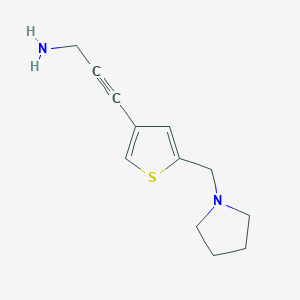
![3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13623759.png)
